Methyl 6-(furan-2-yl)-2-methylnicotinate
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Overview
Description
Methyl 6-(furan-2-yl)-2-methylnicotinate is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a furan ring and a nicotinate moiety, making it a unique structure with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(furan-2-yl)-2-methylnicotinate typically involves the esterification of 6-(furan-2-yl)-2-methylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of biocatalysts and green chemistry principles can also be explored to make the process more sustainable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(furan-2-yl)-2-methylnicotinate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group in the nicotinate moiety can be reduced to an amine.
Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the nicotinate moiety.
Substitution: 6-(furan-2-yl)-2-methylnicotinic acid.
Scientific Research Applications
Methyl 6-(furan-2-yl)-2-methylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6-(furan-2-yl)-2-methylnicotinate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active nicotinate moiety, which can then participate in biochemical pathways. The furan ring can also interact with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(furan-2-yl)-nicotinate
- Methyl 2-methylnicotinate
- Furan-2-carboxylic acid derivatives
Uniqueness
Methyl 6-(furan-2-yl)-2-methylnicotinate is unique due to the presence of both a furan ring and a nicotinate moiety in its structure. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H11NO3 |
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Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 6-(furan-2-yl)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-8-9(12(14)15-2)5-6-10(13-8)11-4-3-7-16-11/h3-7H,1-2H3 |
InChI Key |
YRBWJLSBZUPJCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=CO2)C(=O)OC |
Origin of Product |
United States |
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